molecular formula C13H20O B7866567 3-(4-Ethylphenyl)-3-pentanol

3-(4-Ethylphenyl)-3-pentanol

Cat. No.: B7866567
M. Wt: 192.30 g/mol
InChI Key: NPPYQMPVKCBUFO-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-3-pentanol is an organic compound characterized by a phenyl ring substituted with an ethyl group at the para position and a pentanol chain attached to the third carbon of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-3-pentanol typically involves the following steps:

    Grignard Reaction: The initial step involves the formation of a Grignard reagent by reacting 4-ethylbromobenzene with magnesium in anhydrous ether. This forms 4-ethylphenylmagnesium bromide.

    Addition Reaction: The Grignard reagent is then reacted with pentanal in an anhydrous ether solution, leading to the formation of this compound after hydrolysis.

The reaction conditions for the Grignard reaction include maintaining an anhydrous environment and controlling the temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:

    Bulk Handling of Reagents: Using large quantities of 4-ethylbromobenzene, magnesium, and pentanal.

    Automated Reaction Systems: Employing automated systems to control reaction conditions precisely.

    Purification: Utilizing distillation or recrystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-3-pentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-(4-Ethylphenyl)-3-pentanone or 3-(4-Ethylphenyl)pentanoic acid.

    Reduction: Formation of 3-(4-Ethylphenyl)pentane.

    Substitution: Formation of halogenated derivatives such as 4-bromo-3-(4-ethylphenyl)-3-pentanol.

Scientific Research Applications

3-(4-Ethylphenyl)-3-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl ring can interact with hydrophobic pockets within proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-3-pentanol: Similar structure but with a methyl group instead of an ethyl group.

    3-(4-Propylphenyl)-3-pentanol: Similar structure but with a propyl group instead of an ethyl group.

    3-(4-Isopropylphenyl)-3-pentanol: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

3-(4-Ethylphenyl)-3-pentanol is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct physical and chemical properties compared to its analogs.

Properties

IUPAC Name

3-(4-ethylphenyl)pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-4-11-7-9-12(10-8-11)13(14,5-2)6-3/h7-10,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPYQMPVKCBUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC)(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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